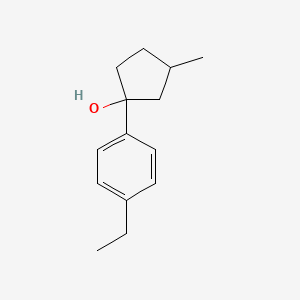

1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol

CAS No.:

Cat. No.: VC17751684

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)-3-methylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C14H20O/c1-3-12-4-6-13(7-5-12)14(15)9-8-11(2)10-14/h4-7,11,15H,3,8-10H2,1-2H3 |

| Standard InChI Key | IEWLJKFHTHXDFP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2(CCC(C2)C)O |

Introduction

1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring with a 4-ethylphenyl substituent and a hydroxyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C14H20O, and it has a molecular weight of approximately 204.31 g/mol .

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol typically involves the alkylation of cyclopentanone using 4-ethylbenzyl chloride in the presence of a strong base, such as sodium hydride. This process can be optimized using continuous flow reactors in industrial settings to enhance efficiency and scalability.

Chemical Reactions and Applications

1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol can participate in various chemical reactions:

-

Oxidation: The hydroxyl group can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

-

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

-

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration or halogenation) using reagents like nitric acid or bromine.

These reactions highlight the compound's versatility as a chemical intermediate.

Applications in Organic Synthesis and Medicinal Chemistry

1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol serves as a building block for more complex molecules and is utilized as a reagent in various organic reactions. It is explored as a precursor for drug development due to its structural characteristics that may confer desirable biological properties.

Biological and Industrial Use

In biological research, the compound is investigated for potential biological activities, including interactions with biomolecules that may lead to therapeutic applications. Industrially, it is employed in the production of specialty chemicals with specific functionalities needed for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume